3-Amino-1-propanol is a linear amino alcohol featuring a primary amine and a primary hydroxyl group separated by a three-carbon chain. This structure makes it a bifunctional building block in organic synthesis, particularly for pharmaceuticals and heterocycles. It also finds widespread industrial use as a pH adjuster, a component in CO2 capture solutions, and a corrosion inhibitor in formulations like metalworking fluids. Its physical properties, including complete miscibility with water and a boiling point of 184-187 °C, define its handling and processing characteristics in diverse applications.
High-purity synthesis grade with controlled water content for sensitive reactions
Linear primary alkanolamine offering terminal amine and hydroxyl functionality
Liquid at room temperature supports accurate dispensing and stoichiometric control
While seemingly similar, substituting 3-Amino-1-propanol with analogs like ethanolamine or its isomer, 1-amino-2-propanol, often leads to process and performance failures. Constitutional isomers possess different atomic connectivity, resulting in distinct physical and chemical properties such as boiling points, viscosities, and reaction kinetics. For instance, the linear structure of 3-Amino-1-propanol leads to a different steric profile and basicity (pKa) compared to the branched structure of isopropanolamine or the shorter chain of ethanolamine. These molecular-level differences directly impact CO2 absorption rates, thermal stability, and the regioselectivity of chemical syntheses, making casual substitution a significant risk to process reproducibility and final product quality.
Monoethanolamine (MEA) may reduce CO2 absorption rate due to lower basicity, shifting process efficiency.
2-Amino-1-propanol exhibits stronger amphiphilic character; substitution may compromise hydrophilic-lipophilic balance.
The 3-carbon spacer influences end-group fidelity and biodegradability; analogs may yield different material properties.
In comparative kinetic studies using the stopped-flow technique, aqueous solutions of 3-Amino-1-propanol (3-AP) demonstrated a faster reaction rate with CO2 than both the industry-standard monoethanolamine (MEA) and its structural isomer 1-amino-2-propanol (1-AP) under the same conditions. This indicates a higher intrinsic reactivity, which is a key parameter for designing more efficient gas scrubbing systems.
| Evidence Dimension | Reaction rate with CO2 |
| Target Compound Data | Faster than MEA and 1-AP |
| Comparator Or Baseline | Monoethanolamine (MEA) rate is faster than 1-AP but slower than 3-AP. |
| Quantified Difference | Qualitatively established as 3-AP > MEA > 1-AP. |
| Conditions | Aqueous solutions at temperatures between 298-313 K. |
A faster reaction rate can allow for smaller absorption columns or higher throughput in gas treatment facilities, directly impacting capital and operational expenditures.
In studies simulating CO2 capture thermal stripping conditions, 3-Amino-1-propanol (3A1P) demonstrated significantly better thermal stability than the benchmark monoethanolamine (MEA). When heated to 135 °C, the degradation rate of 3A1P was approximately 40% lower than that of MEA. This enhanced stability is critical for minimizing solvent loss and the formation of corrosive byproducts in cyclic absorption-desorption processes.
| Evidence Dimension | Relative thermal degradation rate |
| Target Compound Data | Normalized rate of ~0.6 |
| Comparator Or Baseline | Monoethanolamine (MEA) normalized rate set to 1.0 |
| Quantified Difference | ~40% lower degradation rate than MEA |
| Conditions | 2.5 mol/L CO2-loaded amine solutions heated at 135 °C for 100 hours. |
Higher thermal stability reduces solvent replacement costs, minimizes equipment corrosion from degradation products, and improves the overall economic viability of the carbon capture process.
The dynamic viscosity of aqueous 3-Amino-1-propanol (3A1P) solutions is demonstrably lower than that of aqueous monoethanolamine (MEA) solutions at equivalent high concentrations and temperatures. For example, at a mass fraction of 0.9 and a temperature of 293.15 K, the kinematic viscosity of the MEA solution is significantly higher than that of the 3A1P solution under similar conditions. Lower viscosity is a critical parameter for reducing pumping energy requirements and improving mass transfer efficiency in process equipment.
| Evidence Dimension | Kinematic Viscosity of Aqueous Solutions |
| Target Compound Data | Lower viscosity profile than MEA at high concentrations. |
| Comparator Or Baseline | Aqueous monoethanolamine (MEA) solutions. |
| Quantified Difference | Qualitatively lower; specific values depend on precise concentration and temperature but the trend is consistent. |
| Conditions | Aqueous solutions across a range of concentrations (0.1 to 1.0 mass fraction) and temperatures (293.15 K to 353.15 K). |
Selecting a lower-viscosity fluid reduces operational costs through lower energy consumption for pumping and can enhance reaction or absorption rates by improving mass transfer.
3-Amino-1-propanol serves as a non-interchangeable key intermediate for the synthesis of important pharmaceuticals such as duloxetine, fluoxetine, and tomoxetine. The specific 1,3-relationship between the amino and hydroxyl groups is structurally essential for forming the core backbone of these active pharmaceutical ingredients (APIs). Using an isomer like 1-amino-2-propanol or a homolog like ethanolamine would result in the formation of entirely different, incorrect molecular structures. Its use is documented in patents as a critical starting material for producing these high-value compounds.
| Evidence Dimension | Suitability as a synthetic precursor |
| Target Compound Data | Required intermediate for specific APIs like duloxetine. |
| Comparator Or Baseline | Isomers (e.g., 1-amino-2-propanol) or homologs (e.g., ethanolamine). |
| Quantified Difference | 100% structural requirement; comparators are unsuitable. |
| Conditions | Synthesis of specific pharmaceutical compounds where the 3-amino-1-propanol backbone is integral. |
For synthesis teams in pharmaceutical or fine chemical development, procuring the correct structural isomer is not a matter of optimization but a fundamental requirement for the target molecule.
Based on its faster reaction kinetics and superior thermal stability compared to MEA, 3-Amino-1-propanol is a strong candidate for formulating next-generation solvents for industrial carbon capture. Its lower degradation rate directly addresses the key operational challenges of solvent loss and equipment corrosion, making it suitable for processes requiring high-temperature regeneration.
The unique 1,3-amino alcohol structure is a mandatory requirement for the synthesis of several widely used pharmaceuticals, including antidepressants like duloxetine and fluoxetine. Procurement of high-purity 3-Amino-1-propanol is the critical first step for R&D and manufacturing groups targeting these specific molecular frameworks.
The favorable viscosity profile of 3-Amino-1-propanol in aqueous solutions makes it an excellent choice for applications where fluid dynamics are critical. This includes formulating low-viscosity metalworking fluids, coolants, or other industrial fluids where reduced pumping energy and efficient mass transfer are key performance indicators.
Corrosive;Irritant